molecular formula C19H34N4O2 B12331793 Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy-

Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy-

Cat. No.: B12331793
M. Wt: 350.5 g/mol
InChI Key: XNOLTRVSCPMWHF-UHFFFAOYSA-N
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Description

Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- is a complex organic compound with a molecular formula of C19H34N4O2. This compound is known for its unique structure, which includes a benzene ring, a propanamide group, and multiple amine groups. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzenepropanamide with 3-aminopropylamine and 1,4-diaminobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzenepropanone, while reduction of the amide group can produce benzenepropanamine.

Scientific Research Applications

Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Kukoamine D: Another compound with similar amine groups and biological activities.

    N1-Acetylspermine: Shares structural similarities and is used in similar research applications.

Uniqueness

Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H34N4O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C19H34N4O2/c20-11-3-14-21-12-1-2-13-22-15-4-16-23-19(25)10-7-17-5-8-18(24)9-6-17/h5-6,8-9,21-22,24H,1-4,7,10-16,20H2,(H,23,25)

InChI Key

XNOLTRVSCPMWHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCCCNCCCCNCCCN)O

Origin of Product

United States

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